REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][N:3]=1.[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[NH2:17].C([O-])(=O)C.[Na+]>>[CH3:12][O:13][C:14]1[CH:15]=[C:16]([NH:17][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=[CH:4][N:3]=2)[CH:18]=[CH:19][C:20]=1[O:21][CH3:22] |f:2.3|
|
Name
|
|
Quantity
|
82.3 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
76.6 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(N)C=CC1OC
|
Name
|
|
Quantity
|
49.2 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give 138 mg (92.5%) of off white solids
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)NC1=NC=NC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |